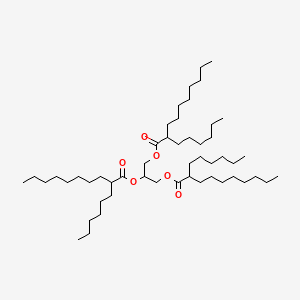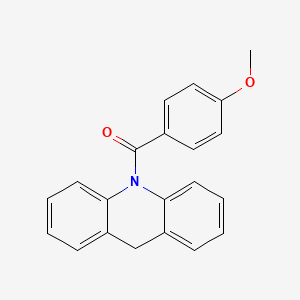![molecular formula C19H16O B13775225 3-Benzyl[1,1'-biphenyl]-2-ol CAS No. 22040-08-0](/img/structure/B13775225.png)
3-Benzyl[1,1'-biphenyl]-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by a solid state with a white to yellowish color and a unique aroma . It is a derivative of biphenyl, where a phenylmethyl group is attached to the biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (Phenylmethyl)[1,1’-biphenyl]ol typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a nucleophile and an aryl halide with electron-withdrawing groups . The reaction mechanism involves the formation of a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on one of the aromatic-ring carbons .
Industrial Production Methods: Industrial production methods for (Phenylmethyl)[1,1’-biphenyl]ol are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: (Phenylmethyl)[1,1’-biphenyl]ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, involving nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydroxide ions, aryl halides with electron-withdrawing groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols.
科学研究应用
(Phenylmethyl)[1,1’-biphenyl]ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (Phenylmethyl)[1,1’-biphenyl]ol involves its interaction with molecular targets through nucleophilic aromatic substitution. The compound’s effects are mediated by the formation of a Meisenheimer complex, which facilitates the substitution of aromatic ring substituents . This mechanism is crucial for its reactivity and applications in various chemical processes.
相似化合物的比较
Benzyl Alcohol: Similar in structure but lacks the biphenyl group.
Phenylmethanol: Another related compound with a simpler structure.
Biphenyl: The parent compound without the phenylmethyl group.
Uniqueness: (Phenylmethyl)[1,1’-biphenyl]ol is unique due to its combination of a biphenyl structure with a phenylmethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and industrial applications.
属性
CAS 编号 |
22040-08-0 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-benzyl-6-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-17(14-15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-13,20H,14H2 |
InChI 键 |
SAMBPHSTNUKQPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)



![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)



![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

